Molecular Architecture and Functional Profiling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
Molecular Architecture and Functional Profiling of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the landscape of rational drug design, hybridizing privileged scaffolds is a proven strategy for discovering novel pharmacophores. N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a highly specialized bifunctional molecule. It merges two distinct chemical motifs:
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The N-(5-amino-2-methylphenyl) core: A well-documented aniline derivative that serves as the critical hinge-binding and linker region in several tyrosine kinase inhibitors, most notably Imatinib (Gleevec)[1].
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The 2-(hexyloxy)benzamide moiety: A lipophilic domain recognized for its role in generating "lysosomotropic detergents"—compounds capable of accumulating in acidic vacuoles and inducing targeted cell death in cancer and fungal models[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale of this compound, provide a self-validating synthetic workflow, and outline its mechanistic utility in modern therapeutics.
Chemical Structure & Physicochemical Profiling
The therapeutic and chemical behavior of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is dictated by its precise steric and electronic properties. The 6-carbon hexyloxy chain provides the exact lipophilicity required to insert into lipid bilayers without causing immediate, non-specific cytotoxicity[2]. Meanwhile, the ortho-substitution on the benzamide ring forces a specific dihedral twist, optimizing the spatial orientation of the diaminotoluene core for downstream receptor or kinase binding.
Quantitative Physicochemical Data
To facilitate formulation and assay development, the fundamental quantitative metrics of the compound are summarized below:
| Property | Value | Causality / Significance |
| Molecular Formula | C₂₀H₂₆N₂O₂ | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 326.44 g/mol | Falls well within Lipinski’s Rule of 5 for oral bioavailability. |
| Estimated LogP | 4.5 – 4.8 | High lipophilicity driven by the hexyl chain; ensures membrane permeability[2]. |
| H-Bond Donors | 2 | Provided by the secondary amide (NH) and primary amine (NH₂). |
| H-Bond Acceptors | 3 | Provided by the carbonyl oxygen, ether oxygen, and amine nitrogen. |
| Topological Polar Surface Area | ~55.1 Ų | Optimal for intracellular targeting and potential blood-brain barrier (BBB) penetration. |
(Note: This compound is a regioisomer of the commercially available N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, differing only in the position of the primary amine on the toluene ring, which drastically alters its kinase-binding profile).
Experimental Workflow: De Novo Synthesis Protocol
The synthesis of this compound requires a highly regioselective approach to ensure the correct amine on the toluene ring is functionalized. We employ a two-step sequence: amidation of an acid chloride with a nitroaniline derivative, followed by a mild catalytic reduction[3].
Fig 1: Two-step synthetic workflow from 2-(hexyloxy)benzoic acid to the target benzamide.
Step 1: Synthesis of the Nitro Intermediate
Objective: Couple 2-(hexyloxy)benzoyl chloride with 2-methyl-5-nitroaniline. Causality: We start with a nitroaniline rather than a diamine to prevent bis-acylation and ensure absolute regiocontrol. The amine para to the nitro group is less sterically hindered but electronically deactivated; thus, converting the carboxylic acid to a highly reactive acid chloride is mandatory.
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Activation: Suspend 2-(hexyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0°C.
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Mechanism: DMF forms the Vilsmeier-Haack reagent, accelerating the conversion to the acid chloride while minimizing side reactions.
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Coupling: Stir for 2 hours at room temperature, then concentrate under vacuum to remove excess SOCl₂. Redissolve the resulting 2-(hexyloxy)benzoyl chloride in DCM.
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Amidation: In a separate flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM. Add the acid chloride solution dropwise at 0°C.
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Mechanism: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the nucleophilic amine.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the nitro intermediate.
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to a primary amine. Causality: While Fe/HCl or SnCl₂ are common reducing agents, they require harsh acidic conditions that risk cleaving the hexyloxy ether linkage. Mild catalytic hydrogenation is chosen to preserve the molecule's structural integrity[3].
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Reaction Setup: Dissolve the nitro intermediate in anhydrous ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
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Hydrogenation: Purge the reaction vessel with N₂ gas, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
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Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the yellow nitro spot and the appearance of a highly polar, UV-active amine spot confirms completion.
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Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric). Concentrate the filtrate under reduced pressure to yield pure N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide.
Mechanistic Pathways & Biological Applications
The unique structural components of this molecule allow it to be utilized in two distinct biological paradigms:
A. Lysosomotropic Detergent Activity
Molecules bearing a weakly cationic moiety (the primary amine) and a single alkyl chain of ~6-10 carbons (the hexyloxy group) act as potent lysosomotropic agents[2].
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The Mechanism: The unprotonated lipophilic base easily crosses the cell membrane and enters the acidic environment of the lysosome (pH 4.5 - 5.0). Here, the primary amine becomes protonated, trapping the cation inside the vacuole. As the concentration reaches the critical micellar concentration (CMC), the hexyloxy chains insert into the lysosomal membrane, acting as a detergent. This causes Lysosomal Membrane Permeabilization (LMP), releasing cathepsins into the cytosol and triggering apoptosis[2].
Fig 2: Lysosomotropic detergent mechanism leading to membrane permeabilization and apoptosis.
B. Tyrosine Kinase Inhibitor Scaffold
The N-(5-amino-2-methylphenyl) fragment is the exact structural core utilized in the synthesis of Imatinib and related BCR-ABL inhibitors[1]. The exposed primary amine can be further reacted with functionalized pyrimidines or pyridines[3]. By utilizing the 2-(hexyloxy)benzamide tail instead of Imatinib's standard piperazine-methyl tail, researchers can design kinase inhibitors with enhanced lipophilicity, specifically targeting kinases in lipid-rich environments or overcoming specific efflux-pump-mediated drug resistance.
Sources
- 1. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
